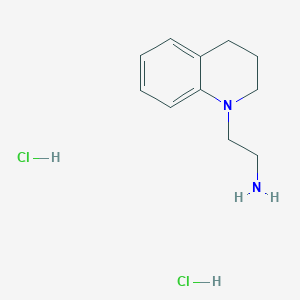

2-(3,4-Dihydroquinolin-1(2H)-yl)ethanamine dihydrochloride

説明

特性

IUPAC Name |

2-(3,4-dihydro-2H-quinolin-1-yl)ethanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2.2ClH/c12-7-9-13-8-3-5-10-4-1-2-6-11(10)13;;/h1-2,4,6H,3,5,7-9,12H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMBNDGUIDQJVTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C1)CCN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

2-(3,4-Dihydroquinolin-1(2H)-yl)ethanamine dihydrochloride is a compound with a bicyclic structure that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula: C₁₁H₁₈Cl₂N₂

- Molecular Weight: 249.19 g/mol

- Structure: The compound features a dihydroquinoline moiety, which is significant in many bioactive molecules due to its ability to interact with various biological targets .

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

- Neuroprotective Effects: Preliminary studies suggest that this compound may possess neuroprotective properties, potentially making it useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

- Inhibition of Nitric Oxide Synthase (NOS): Compounds related to the dihydroquinoline structure have been studied for their ability to inhibit neuronal nitric oxide synthase (nNOS), which is implicated in various neurological disorders. For instance, related compounds have shown potent inhibition of nNOS and have been effective in reversing thermal hyperalgesia in animal models .

- Antimicrobial and Anticancer Properties: The dihydroquinoline derivatives are also noted for their antimicrobial and anticancer activities. Some studies have demonstrated that certain derivatives exhibit significant cytotoxic effects against cancer cell lines, suggesting potential as anticancer agents .

The biological activity of this compound can be attributed to its structural features that facilitate interactions with various biological macromolecules:

- Interaction with Enzymes: The compound may act as an inhibitor of enzymes such as acetylcholinesterase (AChE) and monoamine oxidases (MAOs), which are crucial in neurotransmitter regulation and are therapeutic targets in neurodegenerative diseases .

- Blood-Brain Barrier Penetration: Some studies indicate that related compounds can effectively cross the blood-brain barrier (BBB), enhancing their potential as central nervous system (CNS) therapeutics .

Research Findings and Case Studies

Several studies have evaluated the biological activity of compounds related to this compound:

類似化合物との比較

Structural and Physicochemical Properties

Key Observations :

- The target compound shares a tetrahydroquinoline backbone with 2-(1,2,3,4-tetrahydroquinolin-8-yl)ethan-1-amine dihydrochloride but differs in substitution position (1-yl vs. 8-yl) .

- Unlike dopamine hydrochloride (a catecholamine) or 3,4-methylenedioxyphenethylamine hydrochloride (a benzodioxole derivative), the dihydroquinoline structure confers distinct electronic and steric properties, influencing receptor binding .

- Diphenhydramine hydrochloride’s bulkier diphenylmethoxy group contrasts with the planar dihydroquinoline ring, affecting lipid solubility and blood-brain barrier penetration .

Key Observations :

- The dihydroquinoline derivatives are less explored clinically compared to dopamine or diphenhydramine but show promise in targeted drug design due to their rigid aromatic systems .

- Simpler amines like dopamine have well-established therapeutic roles, whereas methylenedioxy derivatives are often restricted to research settings due to regulatory concerns .

Key Observations :

準備方法

Alkylation of 3,4-Dihydroquinoline Core

A common approach involves alkylation of the nitrogen atom of the 3,4-dihydroquinoline ring with chloroalkylamine hydrochloride salts. For example, the alkylation of a quinolin-2(1H)-one derivative with 2-chloroethylamine hydrochloride in dimethylformamide (DMF) using potassium carbonate as a base at room temperature yields the corresponding 2-(3,4-dihydroquinolin-1(2H)-yl)ethanamine intermediate.

| Reagents | Conditions | Yield | Notes |

|---|---|---|---|

| 3,4-Dihydroquinolin-2(1H)-one | DMF, K2CO3, r.t. | Moderate | Alkylation with chloroethylamine |

| 2-Chloroethylamine hydrochloride |

This method is mild and efficient, allowing direct substitution on the nitrogen without affecting the quinoline ring system.

Reduction of Nitro or Amide Intermediates

If the alkylation step introduces nitro groups or amide functionalities, these are typically reduced to amines using catalytic hydrogenation or chemical reducing agents:

- Catalytic hydrogenation with palladium on carbon under hydrogen atmosphere.

- Reduction with Raney nickel and hydrazine hydrate.

- Lithium aluminum hydride (LiAlH4) reduction in tetrahydrofuran (THF).

- Borane (BH3) in THF for milder conditions compatible with sensitive groups.

These reductions convert nitro or amide groups to the corresponding amines, which are necessary for the final ethanamine structure.

Formation of Dihydrochloride Salt

The free base 2-(3,4-dihydroquinolin-1(2H)-yl)ethanamine is typically converted to its dihydrochloride salt by treatment with concentrated hydrochloric acid in ethanol or other suitable solvents. This step improves the compound's stability, crystallinity, and ease of handling.

For example, stirring the free base in ethanol with concentrated HCl at room temperature for 2 hours, followed by precipitation with acetone, yields the dihydrochloride salt in high purity and yield (up to 92%).

Representative Synthetic Scheme

| Step | Reaction Type | Reagents/Conditions | Product |

|---|---|---|---|

| 1 | Alkylation | 3,4-Dihydroquinolin-2(1H)-one + 2-chloroethylamine hydrochloride, DMF, K2CO3, r.t. | 2-(3,4-Dihydroquinolin-1(2H)-yl)ethanamine (free base) |

| 2 | Reduction (if needed) | Pd/C, H2 or LiAlH4 in THF | Reduced amine intermediate |

| 3 | Salt formation | Concentrated HCl in ethanol, r.t., 2 h | This compound |

Research Findings and Optimization

- Reaction Medium: DMF is preferred for alkylation due to its polarity and ability to dissolve both organic and inorganic reagents.

- Base Selection: Potassium carbonate is effective in deprotonating the quinoline nitrogen and facilitating nucleophilic substitution.

- Temperature: Room temperature alkylation is sufficient, avoiding decomposition or side reactions.

- Microwave Irradiation: Some protocols use microwave heating to accelerate reactions, especially for more complex quinoline derivatives, but the standard method for this compound remains conventional heating at room temperature or mild warming.

- Purification: The dihydrochloride salt precipitates readily, allowing purification by filtration and recrystallization without extensive chromatographic steps.

- Yield: Overall yields for the dihydrochloride salt are typically high (above 85%), indicating an efficient synthetic route.

Data Table Summarizing Key Preparation Parameters

| Parameter | Details |

|---|---|

| Starting material | 3,4-Dihydroquinolin-2(1H)-one |

| Alkylating agent | 2-Chloroethylamine hydrochloride |

| Solvent | Dimethylformamide (DMF) |

| Base | Potassium carbonate |

| Temperature | Room temperature |

| Reduction agent (if any) | Pd/C + H2, Raney Ni + hydrazine, or LiAlH4 |

| Salt formation | Concentrated HCl in ethanol |

| Reaction time | Alkylation: several hours; Salt formation: 2 hours |

| Yield | Alkylation step: moderate to good; Final salt: up to 92% |

Q & A

Q. What are the established synthetic routes for 2-(3,4-Dihydroquinolin-1(2H)-yl)ethanamine dihydrochloride, and how are key intermediates characterized?

Methodological Answer: The synthesis typically involves reductive amination or cyclization strategies. For example, quinoline derivatives are functionalized via nucleophilic substitution or catalytic hydrogenation to introduce the ethanamine moiety. Key intermediates, such as 3,4-dihydroquinoline precursors, are characterized using 1H/13C NMR for structural confirmation and HPLC (≥98% purity threshold) to monitor reaction progress. Mass spectrometry (MS) validates molecular weight, while elemental analysis confirms stoichiometry . Post-synthesis, dihydrochloride salt formation is achieved via HCl gas titration in anhydrous solvents, with final product purity assessed by ion chromatography to quantify chloride content .

Q. What analytical techniques are recommended for purity assessment and structural confirmation of this compound?

Methodological Answer:

- High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns with UV detection (λ = 254 nm) resolve impurities, ensuring ≥98% purity. Mobile phases often use acetonitrile/ammonium acetate buffers .

- Nuclear Magnetic Resonance (NMR): 1H NMR in D2O or DMSO-d6 identifies proton environments (e.g., quinoline aromatic protons at δ 6.8–7.5 ppm, ethanamine CH2 signals at δ 2.8–3.2 ppm). 13C NMR confirms carbon backbone integrity .

- Mass Spectrometry (ESI-MS): Positive-ion mode detects [M+H]+ ions, with isotopic patterns matching theoretical calculations.

- Elemental Analysis: Acceptable deviations ≤0.4% for C, H, N, and Cl confirm stoichiometric accuracy .

Q. How should researchers handle stability and storage conditions to prevent degradation?

Methodological Answer: The compound is hygroscopic and light-sensitive. Store at –20°C in amber vials under inert gas (argon/nitrogen). For aqueous solutions, use pH 3–4 buffers (e.g., citrate) to prevent amine oxidation. Stability studies recommend accelerated degradation testing (40°C/75% RH for 4 weeks) with HPLC monitoring. Freeze-thaw cycles (>3×) may induce crystallization; re-dissolve in degassed solvents to mitigate oxidation .

Advanced Research Questions

Q. How can enantiomeric purity be optimized during synthesis, and what chiral resolution methods are effective?

Methodological Answer: For enantioselective synthesis, employ asymmetric catalysis (e.g., chiral oxazaborolidines) or enzymatic resolution using lipases. Chiral HPLC (e.g., Chiralpak IA/IB columns) with hexane/isopropanol gradients resolves enantiomers, while polarimetry or circular dichroism (CD) quantifies optical purity. For diastereomeric salts, fractional crystallization with L-tartaric acid derivatives enhances enantiomeric excess (ee >99%) .

Q. What in vitro models are suitable for studying its bioactivity, particularly in neurological or oncological contexts?

Methodological Answer:

- Receptor Binding Assays: Radioligand displacement (e.g., [3H]-ligands for serotonin/dopamine receptors) quantifies affinity (Ki values). Use HEK293 cells expressing human GPCRs for subtype specificity .

- Enzyme Inhibition: Fluorescent substrate-based assays (e.g., monoamine oxidase-B) measure IC50 values. Pre-incubate with 10 μM compound in PBS (pH 7.4) for 30 min .

- Cell Viability Assays: MTT/XTT assays in cancer cell lines (e.g., MCF-7, A549) assess cytotoxicity. Include ROS scavengers (e.g., NAC) to differentiate oxidative stress-mediated effects .

Q. How can researchers resolve discrepancies in reported receptor binding affinity data across studies?

Methodological Answer: Contradictions often arise from:

- Assay Conditions: Buffer composition (e.g., Tris vs. HEPES) alters ionic interactions. Standardize pH (7.4) and temperature (25°C) .

- Receptor Subtype Selectivity: Use CRISPR-edited cell lines to isolate receptor isoforms (e.g., 5-HT1A vs. 5-HT2A).

- Ligand Purity: Re-test compounds with independent HPLC validation to exclude batch variability .

- Data Normalization: Reference internal controls (e.g., known agonists/antagonists) to calibrate inter-study variability .

Q. What computational strategies are recommended for predicting its pharmacokinetic properties?

Methodological Answer:

- Molecular Dynamics (MD) Simulations: Simulate solvation in lipid bilayers to predict blood-brain barrier permeability (e.g., GROMACS software) .

- QSAR Models: Train datasets on LogP, polar surface area, and hydrogen-bond donors to estimate oral bioavailability.

- CYP450 Metabolism Prediction: Use SwissADME or Schrödinger’s MetaSite to identify major metabolic sites (e.g., N-dealkylation) .

Q. How can researchers validate its mechanism of action in complex biological systems?

Methodological Answer:

- Knockout/RNAi Models: Silence target genes (e.g., DRD2, HTR3A) in zebrafish or murine models to confirm phenotype rescue.

- Metabolomics: LC-MS/MS profiles (e.g., plasma/brain homogenates) quantify downstream metabolites (e.g., dopamine, quinoline derivatives) .

- CRISPR-Cas9 Transcriptomics: Single-cell RNA-seq identifies pathway enrichment (e.g., MAPK, PI3K-Akt) post-treatment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。